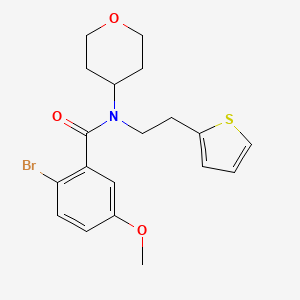

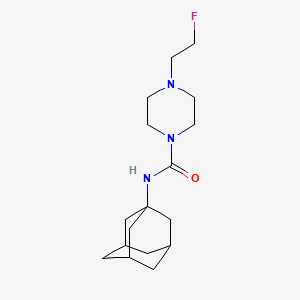

![molecular formula C10H11N3O B2497735 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine CAS No. 27231-17-0](/img/structure/B2497735.png)

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine involves innovative methodologies, including oxone-mediated reactions, cyclocondensation processes, and palladium-catalyzed oxidative aminocarbonylation-cyclization. For instance, Sriramoju et al. (2018) describe an efficient method for preparing related heterocyclic compounds using oxone-mediated reactions (Sriramoju, Kurva, & Madabhushi, 2018). Additionally, Gabriele et al. (2006) report on the synthesis of derivatives through tandem oxidative aminocarbonylation of alkynyl precursors (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been elucidated using various spectroscopic techniques. Hranjec et al. (2012) detailed the crystal and molecular structure of a closely related compound, showcasing the tautomeric forms and molecular delocalization within the heterocyclic moiety (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity and functional utility. The synthesis and biological activity studies by Dolzhenko and Chui (2007) emphasize the cyclization of benzimidazolylguanidine, revealing insights into the compounds' prototropic tautomerism and inhibition potential against mammalian dihydrofolate reductase (Dolzhenko & Chui, 2007).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and stability, are crucial for their application in various fields. The work by Mathew et al. (2010) on eco-friendly synthesis and antimicrobial activities provides valuable data on the solubility and stability of similar compounds under different conditions (Mathew, Kumar, Sharma, Shukla, & Nath, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, potential for substitutions, and cyclization reactions, are well-documented. Gurry et al. (2015) explore the synthesis of benzimidazoles through a one-pot reaction involving hydrogen peroxide and hydrohalic acid, highlighting the compound's versatility and reactivity (Gurry, Sweeney, McArdle, & Aldabbagh, 2015).

Scientific Research Applications

Synthesis and Structural Transformations

The chemical compound 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine is a part of a broader category of heterocyclic compounds that have been explored for various scientific applications, mainly focusing on their synthesis and potential as building blocks for more complex molecules. For instance, a study elaborated on the synthesis of 3-phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol-1-one, marking it as the first representative of a novel heterocyclic system. This study highlighted the compound's transformation into 4-phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol-1-one through reaction with hydrazine hydrate, showcasing the versatility of these compounds in chemical synthesis (Kharaneko et al., 2021).

Biological Activity

Another significant area of interest is the biological activity of these compounds. A study synthesized various 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines via cyclization, investigating their prototropic tautomerism and finding that the 3,4-dihydro form predominates in DMSO solutions. Notably, all tested compounds inhibited the activity of mammalian dihydrofolate reductase, with one compound showing significant potency, suggesting potential therapeutic applications (Dolzhenko & Chui, 2007).

Material Science Applications

Beyond biological activity, the structural motifs of this compound derivatives have been explored in material science. For example, one study discussed the synthesis of main-chain type polybenzoxazine with amic acid and benzoxazine groups as repeating units. This novel polymer demonstrated potential for high-performance crosslinked polyimide materials, indicating the compound's utility in the development of new materials with enhanced thermal and mechanical properties (Zhang, Liu, & Ishida, 2014).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor properties of derivatives has shown promising results. A study on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives reported significant in vitro antimicrobial effects against various pathogens, as well as cytotoxic activities against mouse fibroblast cell lines, suggesting these compounds' potential in developing new antimicrobial and anticancer agents (Mathew et al., 2010).

properties

IUPAC Name |

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-1-2-9-8(5-7)12-10-6-14-4-3-13(9)10/h1-2,5H,3-4,6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRUFGCINISMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=NC3=C(N21)C=CC(=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![1-Butyl-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2497672.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2497673.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)